molecular formula C9H8ClF3O B6307856 1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene CAS No. 1881332-01-9

1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene

Cat. No.: B6307856
CAS No.: 1881332-01-9
M. Wt: 224.61 g/mol
InChI Key: HALVDGHGIVSGQV-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3O It is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-nitro-5-(trifluoromethyl)benzene with ethanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the substitution of the nitro group with an ethoxy group.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include 1-amino-3-ethoxy-5-(trifluoromethyl)benzene and 1-thio-3-ethoxy-5-(trifluoromethyl)benzene.

    Oxidation: Products include 1-chloro-3-formyl-5-(trifluoromethyl)benzene and 1-chloro-3-carboxy-5-(trifluoromethyl)benzene.

    Reduction: Products include 1-chloro-3-ethoxy-5-(trifluoromethyl)cyclohexane.

Scientific Research Applications

1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-ethoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The chloro and ethoxy groups contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-3-methoxy-5-(trifluoromethyl)benzene: This compound has a methoxy group instead of an ethoxy group, resulting in different reactivity and solubility properties.

    1-Chloro-3-ethoxy-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s electronic properties and reactivity.

    1-Chloro-3-ethoxy-5-(difluoromethyl)benzene: The presence of a difluoromethyl group instead of a trifluoromethyl group alters the compound’s chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-chloro-3-ethoxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALVDGHGIVSGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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